molecular formula C14H26N6O4 B6299700 GODIC CAS No. 252663-58-4

GODIC

Cat. No.: B6299700
CAS No.: 252663-58-4
M. Wt: 342.39 g/mol
InChI Key: XQHWCRMOYDCBPX-UWVGGRQHSA-N
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Description

Guanidine Oxydiacetic Acid, commonly referred to as GODIC, is an organic compound that belongs to the guanidine family. It is also known by its IUPAC name, N-(carboxymethyl)-guanidine.

Preparation Methods

Guanidine Oxydiacetic Acid can be synthesized through the reaction between guanidine and glyoxylic acid. The reaction takes place at elevated temperatures and in the presence of a catalyst. The resulting product is then purified through recrystallization. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Guanidine Oxydiacetic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions often involve replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Guanidine Oxydiacetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in studying protein cross-linking and glycation processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to advanced glycation end-products (AGEs).

    Industry: It is used in the production of certain pharmaceuticals and as an indicator for heat treatment in food processing.

Mechanism of Action

The mechanism of action of Guanidine Oxydiacetic Acid involves its interaction with proteins and other biomolecules. It can form cross-links with proteins through glycation, a process where a sugar moiety is added to a protein molecule. This interaction can alter the protein’s structure and function, leading to various biological effects. The molecular targets and pathways involved include the formation of advanced glycation end-products, which are linked to inflammation, oxidative stress, and various diseases .

Comparison with Similar Compounds

Guanidine Oxydiacetic Acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

  • Nε-carboxymethyl-lysine (CML)
  • Nε-carboxyethyl-lysine (CEL)
  • Methylglyoxal-derived lysine dimer (MOLD)
  • Glyoxal-derived lysine dimer (GOLD) These compounds also belong to the advanced glycation end-products family and share some functional similarities with Guanidine Oxydiacetic Acid. each compound has distinct chemical properties and biological effects .

Properties

IUPAC Name

(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6O4/c15-9(12(21)22)4-1-2-6-17-11-8-19-14(20-11)18-7-3-5-10(16)13(23)24/h9-10H,1-8,15-16H2,(H,21,22)(H,23,24)(H2,17,18,19,20)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHWCRMOYDCBPX-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NCCCCC(C(=O)O)N)NC(=N1)NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NCCCC[C@@H](C(=O)O)N)NC(=N1)NCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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